molecular formula C9H18O2 B3149716 2-Ethyl-4,4-dimethylpentanoic acid CAS No. 67731-83-3

2-Ethyl-4,4-dimethylpentanoic acid

Cat. No.: B3149716
CAS No.: 67731-83-3
M. Wt: 158.24 g/mol
InChI Key: YJMLTIGYXZLKLY-UHFFFAOYSA-N
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Description

It is a white crystalline solid with a molecular formula of C8H16O2 and a molecular weight of 144.21 g/mol. Valproic acid is widely used as an anticonvulsant and mood stabilizer in the treatment of epilepsy and bipolar disorder.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 2-Ethyl-4,4-dimethylpentanoic acid can be achieved through various synthetic routes. One common method involves the alkylation of isobutyl bromide with ethyl acetoacetate, followed by hydrolysis and decarboxylation to yield the target compound . The reaction conditions typically involve the use of a strong base such as sodium ethoxide and an organic solvent like ethanol.

Industrial Production Methods

Industrial production of this compound often involves the oxidation of 2-ethyl-4,4-dimethylpentanol using a suitable oxidizing agent such as potassium permanganate or chromium trioxide . This method is preferred due to its high yield and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-4,4-dimethylpentanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form this compound derivatives using oxidizing agents like potassium permanganate.

    Reduction: Reduction of the compound can yield corresponding alcohols using reducing agents such as lithium aluminum hydride.

    Substitution: The carboxyl group can be substituted with other functional groups through reactions with appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various halides and nucleophiles under acidic or basic conditions.

Major Products Formed

    Oxidation: this compound derivatives.

    Reduction: 2-Ethyl-4,4-dimethylpentanol.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-Ethyl-4,4-dimethylpentanoic acid has a wide range of scientific research applications:

    Chemistry: Used as a precursor in the synthesis of various organic compounds.

    Biology: Studied for its effects on cellular metabolism and gene expression.

    Medicine: Widely used as an anticonvulsant and mood stabilizer in the treatment of epilepsy and bipolar disorder.

    Industry: Utilized in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of 2-Ethyl-4,4-dimethylpentanoic acid involves the inhibition of enzymes that break down gamma-aminobutyric acid (GABA), a neurotransmitter that inhibits nerve transmission in the brain . By increasing the levels of GABA, the compound helps to stabilize neuronal activity and prevent seizures . Additionally, it affects various molecular targets and pathways, including ion channels and signaling cascades involved in mood regulation .

Comparison with Similar Compounds

Similar Compounds

  • 2-Ethylpentanoic acid
  • 4,4-Dimethylpentanoic acid
  • 2,4-Dimethylpentanoic acid

Uniqueness

2-Ethyl-4,4-dimethylpentanoic acid is unique due to its specific structural features and pharmacological properties. Unlike other similar compounds, it has a branched structure that allows it to interact with specific molecular targets in the brain, making it highly effective as an anticonvulsant and mood stabilizer.

Properties

IUPAC Name

2-ethyl-4,4-dimethylpentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18O2/c1-5-7(8(10)11)6-9(2,3)4/h7H,5-6H2,1-4H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJMLTIGYXZLKLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC(C)(C)C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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